molecular formula C14H10F3NO3 B1380479 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 135328-55-1

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1380479
CAS No.: 135328-55-1
M. Wt: 297.23 g/mol
InChI Key: JNIYURKCAKELEV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps. One common method is the nitration of 1-(Benzyloxy)-4-(trifluoromethyl)benzene, followed by purification. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial. Additionally, the purification process may involve techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, often in an acidic medium.

Major Products

    Reduction: 1-(Benzyloxy)-2-amino-4-(trifluoromethyl)benzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: 1-(Benzaldehyde)-2-nitro-4-(trifluoromethyl)benzene.

Scientific Research Applications

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-nitrobenzene: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

    1-(Benzyloxy)-4-(trifluoromethyl)benzene:

    2-Nitro-4-(trifluoromethyl)benzene: Lacks the benzyloxy group, impacting its overall chemical behavior.

Uniqueness

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications. The benzyloxy group adds to its versatility in synthetic applications.

Properties

IUPAC Name

2-nitro-1-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(12(8-11)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYURKCAKELEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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